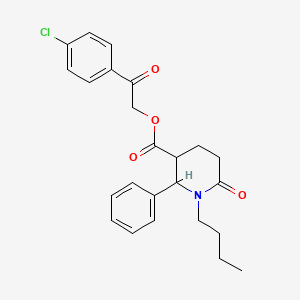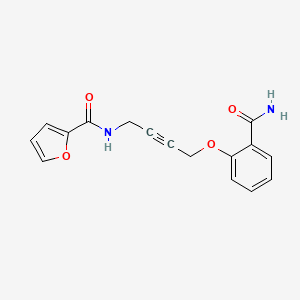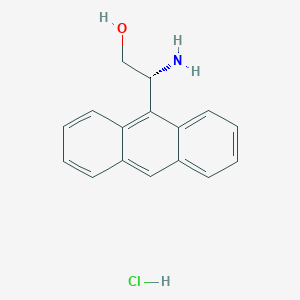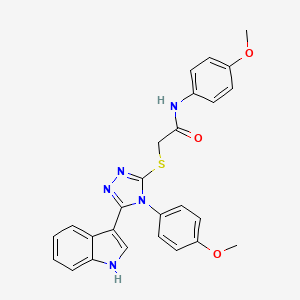
4-Fluoro-2-hydrazinyl-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-hydrazinyl-1,3-benzothiazole is a chemical compound that has been studied for its potential biological and pharmacological properties . It is a part of the benzothiazole family, which is a privileged bicyclic ring system with multiple applications . Benzothiazoles are known to exhibit a wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, and antitubercular activities .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions. A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized . The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of this compound is complex and has been studied using computational methods . The structure is designed keeping in view the structural requirement of the pharmacophore . The most active compound of the series was 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15 .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied extensively. The anticonvulsant activity of the titled compounds was assessed using the 6 Hz psychomotor seizure test . The most active compound of the series showed significant protection at a dose of 100 mg/kg in mice .Wissenschaftliche Forschungsanwendungen
Preclinical Evaluation and Antitumor Properties
Novel Antitumor Activity : Compounds related to 4-Fluoro-2-hydrazinyl-1,3-benzothiazole, such as 2-(4-amino-3-methylphenyl)benzothiazoles, exhibit selective and potent antitumor properties. Their mechanism involves cytochrome P450 1A1-induced biotransformation, producing active metabolites. Metabolic inactivation is mitigated by structural modifications, such as fluorination, enhancing antitumor efficacy. These compounds are effective against breast and ovarian cancer cell lines and xenograft tumors, with manageable side effects in preclinical models (Bradshaw et al., 2002).
Synthesis and Biological Properties : The synthesis of fluorinated derivatives, focusing on enhancing cytotoxicity in human cancer cell lines while maintaining specificity, has led to compounds with broad-spectrum antitumor activity. These efforts aim to identify candidates for pharmaceutical development, with certain derivatives showing potent activity across different cancer cell lines (Hutchinson et al., 2001).
Mechanism of Action and Drug Development
DNA Adduct Formation and Cell Cycle Arrest : The antitumor efficacy of these compounds is linked to their ability to form DNA adducts and induce cell cycle arrest in sensitive cancer cells. A fully functional aryl hydrocarbon receptor signaling pathway is crucial for cytotoxicity, highlighting the complex interaction between these compounds and cellular mechanisms for antitumor activity (Trapani et al., 2003).
Development of Prodrugs for Clinical Evaluation : Addressing the challenges of poor water solubility and bioavailability, amino acid prodrugs of antitumor benzothiazoles have been developed. These prodrugs exhibit desirable pharmaceutical properties, such as good water solubility and stability, and have been selected for phase 1 clinical trials, marking a significant step towards clinical application (Hutchinson et al., 2002).
Applications Beyond Cancer Treatment
- Sensing and Diagnostic Applications : Beyond antitumor activity, certain benzothiazole derivatives have been applied in the development of fluorescent probes for sensing pH and metal cations. These applications demonstrate the versatility of benzothiazole derivatives in various scientific and technological fields, extending their utility beyond chemotherapeutic applications (Tanaka et al., 2001).
Wirkmechanismus
Target of Action
tuberculosis , suggesting that this compound may target enzymes or proteins essential for the survival of this bacterium.
Mode of Action
Biochemical Pathways
Given the reported anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may affect pathways crucial for the survival and replication of M. tuberculosis.
Result of Action
tuberculosis , suggesting that this compound may induce molecular and cellular changes that inhibit the growth of this bacterium.
Biochemische Analyse
Biochemical Properties
4-Fluoro-2-hydrazinyl-1,3-benzothiazole has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been shown to exhibit good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger .
Cellular Effects
The effects of this compound on cells and cellular processes are still under investigation. It has been suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, one study showed that a compound in the series exhibited 75% protection at a dose of 100 mg/kg in mice
Eigenschaften
IUPAC Name |
(4-fluoro-1,3-benzothiazol-2-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3S/c8-4-2-1-3-5-6(4)10-7(11-9)12-5/h1-3H,9H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGVEMYIOVYRHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2727274.png)






![N,N-dimethyl-N'-(2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)propane-1,3-diamine](/img/structure/B2727287.png)
![2-[(5-Methylthiophen-2-yl)formamido]acetic acid](/img/structure/B2727289.png)
![1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2727290.png)
![2-[(2-Fluorobenzoyl)amino]propanoic acid](/img/structure/B2727291.png)
![3-Ethyl-2-{[(2,3,4,5,6-pentamethylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2727292.png)

![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2727296.png)
